Ethyl 5-hydroxy-2-phenylthiazole-4-carboxylate
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Overview
Description
Ethyl 5-hydroxy-2-phenylthiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . This compound features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms, making it an important scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-hydroxy-2-phenylthiazole-4-carboxylate typically involves the reaction of 4-hydroxythiobenzamide with ethyl bromopyruvate in ethanol . This reaction proceeds under reflux conditions to yield the desired product. The reaction mechanism involves the formation of the thiazole ring through cyclization.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to control temperature and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-2-phenylthiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ethyl 5-oxo-2-phenylthiazole-4-carboxylate.
Reduction: Formation of ethyl 2-phenylthiazole-4-carboxylate.
Substitution: Formation of various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 5-hydroxy-2-phenylthiazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 5-hydroxy-2-phenylthiazole-4-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Ethyl 5-hydroxy-2-phenylthiazole-4-carboxylate can be compared with other thiazole derivatives:
Similar Compounds: Ethyl 4-hydroxy-5-phenylthiazole-2-carboxylate, 2-phenylthiazole, and 4-phenylthiazole
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable asset for developing new therapeutic agents and industrial applications.
Properties
Molecular Formula |
C12H11NO3S |
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Molecular Weight |
249.29 g/mol |
IUPAC Name |
ethyl 5-hydroxy-2-phenyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H11NO3S/c1-2-16-11(14)9-12(15)17-10(13-9)8-6-4-3-5-7-8/h3-7,15H,2H2,1H3 |
InChI Key |
OETQBZJZKADBNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)C2=CC=CC=C2)O |
Origin of Product |
United States |
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